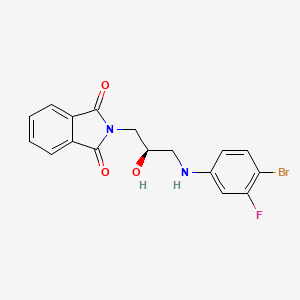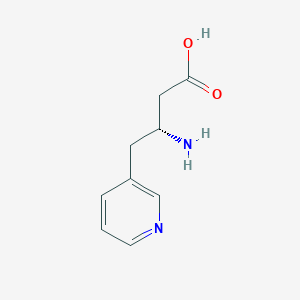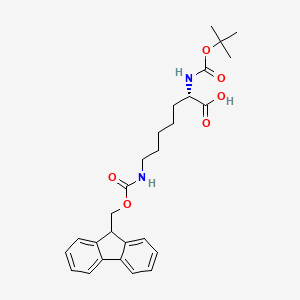
(S)-7-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-7-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)heptanoic acid is a synthetic compound commonly used in peptide synthesis. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butoxycarbonyl (Boc) protecting group, which are essential in the stepwise construction of peptides. This compound is particularly valuable in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)heptanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the heptanoic acid is first protected using the tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with Fluorenylmethoxycarbonyl (Fmoc) Group: The Boc-protected amino acid is then coupled with the Fmoc group. This is done using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium carbonate or sodium bicarbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Deprotection Reactions: The compound undergoes deprotection reactions to remove the Fmoc and Boc groups. The Fmoc group is typically removed using a base such as piperidine, while the Boc group is removed using acidic conditions like trifluoroacetic acid (TFA).
Coupling Reactions: It participates in coupling reactions to form peptide bonds. Common reagents for these reactions include carbodiimides like dicyclohexylcarbodiimide (DCC) and activators like hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal.
Coupling: Dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt).
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis.
Aplicaciones Científicas De Investigación
(S)-7-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)heptanoic acid is widely used in:
Peptide Synthesis: As a building block in the synthesis of peptides for research and therapeutic purposes.
Drug Development: In the development of peptide-based drugs.
Biological Studies: To study protein-protein interactions and enzyme-substrate interactions.
Material Science: In the development of peptide-based materials with unique properties.
Mecanismo De Acción
The compound acts as a protected amino acid in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. During peptide synthesis, these protecting groups are selectively removed to allow the formation of peptide bonds. The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended application.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-7-((9H-fluoren-9-ylmethoxy)carbonylamino)heptanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-7-((9H-fluoren-9-ylmethoxy)carbonylamino)octanoic acid
Uniqueness
(S)-7-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)heptanoic acid is unique due to its specific chain length and the presence of both Fmoc and Boc protecting groups. This combination provides versatility in peptide synthesis, allowing for the selective removal of protecting groups under mild conditions, which is crucial for the synthesis of complex peptides.
Propiedades
Fórmula molecular |
C27H34N2O6 |
|---|---|
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
(2S)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-26(33)29-23(24(30)31)15-5-4-10-16-28-25(32)34-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22-23H,4-5,10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t23-/m0/s1 |
Clave InChI |
JEFQQJGBNAHCPR-QHCPKHFHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CCCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


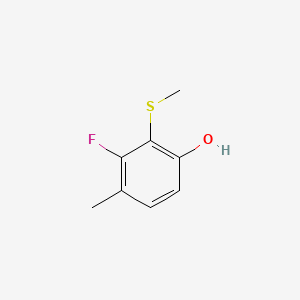
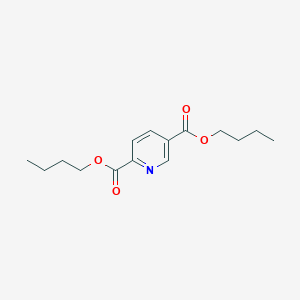
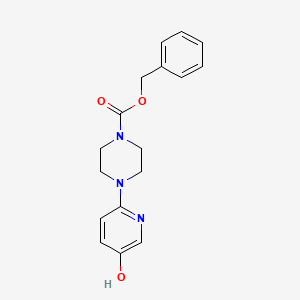
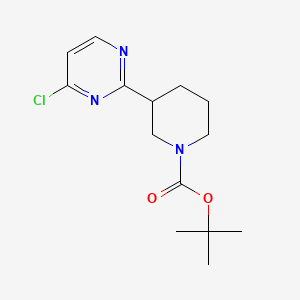

![5-Methyl-4-oxa-7-azaspiro[2.5]octane](/img/structure/B14033842.png)

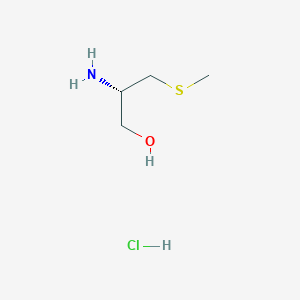

![Methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14033870.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14033876.png)
